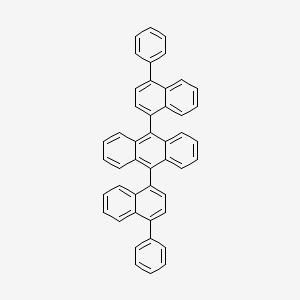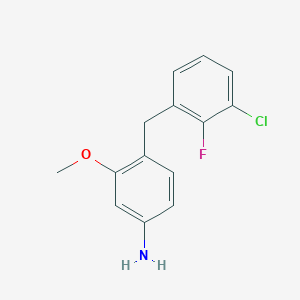
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro and fluoro substituent on the benzyl group, and a methoxy group on the aniline ring
准备方法
The synthesis of 4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
化学反应分析
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro or fluoro substituents.
Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride and dimethyl sulfoxide (DMSO).
科学研究应用
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The methoxy group on the aniline ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
相似化合物的比较
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline can be compared with other similar compounds, such as:
3-Chloro-2-fluorobenzyl bromide: This compound has a similar structure but lacks the methoxy group on the aniline ring.
3-Chloro-2-fluorobenzyl alcohol: This compound has a hydroxyl group instead of the methoxy group, which can lead to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
882535-01-5 |
|---|---|
分子式 |
C14H13ClFNO |
分子量 |
265.71 g/mol |
IUPAC 名称 |
4-[(3-chloro-2-fluorophenyl)methyl]-3-methoxyaniline |
InChI |
InChI=1S/C14H13ClFNO/c1-18-13-8-11(17)6-5-9(13)7-10-3-2-4-12(15)14(10)16/h2-6,8H,7,17H2,1H3 |
InChI 键 |
OXLYVIPARMHHLQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N)CC2=C(C(=CC=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




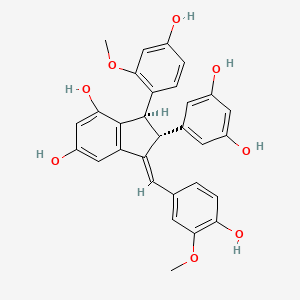
![3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15242613.png)
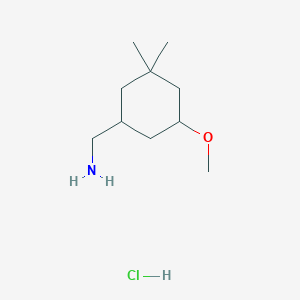
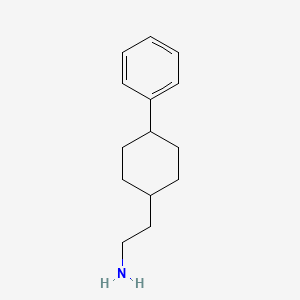
![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)
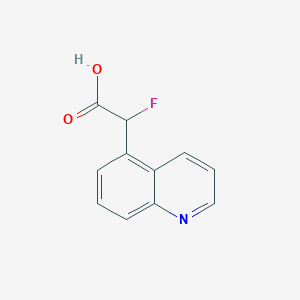

![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
